molecular formula C11H12ClFN2 B1443212 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride CAS No. 1258639-83-6

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

Cat. No. B1443212
CAS RN: 1258639-83-6
M. Wt: 226.68 g/mol
InChI Key: WYRAOBXXXLBTPK-UHFFFAOYSA-N
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Description

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a chemical compound with the CAS Number: 1258639-83-6 . It has a molecular weight of 226.68 . The IUPAC name for this compound is 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .


Molecular Structure Analysis

The InChI code for 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is 1S/C11H11FN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Medicine: Anticancer Research

This compound has been explored for its potential as an anticancer agent. Derivatives of the pyrido[4,3-b]indole skeleton have shown promise in inhibiting tumor cell proliferation . The introduction of fluorine atoms can enhance the biological activity, making it a candidate for designing new anticancer drugs.

Biology: Antiviral and Antiproliferative Activities

In biological research, indole derivatives, including those with a pyrido[4,3-b]indole core, have been synthesized and tested for antiviral activities . They have shown notable cytotoxicity against various cell lines, suggesting potential use in antiviral therapies.

Chemistry: Synthesis of Novel Compounds

The compound serves as a building block in chemical synthesis for creating novel molecules with potential pharmacological activities . Its reactivity due to the fluorine atom opens avenues for various chemical reactions leading to new compounds.

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives are used to design drugs with improved pharmacokinetic properties . The presence of the fluorine atom often contributes to better stability and membrane permeability, which are crucial in drug design.

Neuroscience: Neuropharmacological Studies

While direct applications in neuroscience are not extensively documented for this specific compound, indole derivatives are generally significant in neuropharmacological studies . They can influence various neurotransmitter systems and are valuable in researching neurodegenerative diseases.

Materials Science: Organic Electronic Materials

Compounds like 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride can be used in the development of organic electronic materials due to their conjugated systems and potential for charge transport .

Analytical Chemistry: Fluorescent Probes

The fluorescent properties of indole derivatives make them suitable as probes in analytical chemistry . They can be used to detect or quantify other substances due to their specific light emission characteristics.

Environmental Science: Pollutant Degradation

Research into the degradation of environmental pollutants often utilizes fluorinated indoles due to their potential to interact with various contaminants, aiding in the breakdown and analysis of harmful substances .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAOBXXXLBTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

CAS RN

1258639-83-6
Record name 6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
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6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Reactant of Route 6
6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride

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